molecular formula C8H5NO2S B059935 Benzo[d]thiazole-4-carboxylic acid CAS No. 1260529-67-6

Benzo[d]thiazole-4-carboxylic acid

Cat. No. B059935
M. Wt: 179.2 g/mol
InChI Key: XBFRQODQXBMILB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzo[d]thiazole derivatives involves elegant pathways that allow for multiple substitutions around the bicyclic structure, enabling thorough exploration of chemical spaces around the molecule. Notably, the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives showcases the versatility of Benzo[d]thiazole as a scaffold in drug discovery processes. These methods include Williamson ether synthesis among others to yield a variety of compounds (Durcik et al., 2020).

Molecular Structure Analysis

The molecular structure of Benzo[d]thiazole-4-carboxylic acid derivatives can be analyzed through various spectroscopic techniques and crystallographic methods. Studies have shown that the molecular geometry and electronic structure can significantly influence the compound's reactivity and physical properties. For instance, the crystallographic analysis of 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate reveals a planar structure that influences its physical properties (Kosma et al., 2012).

Chemical Reactions and Properties

Benzo[d]thiazole-4-carboxylic acid and its derivatives participate in a wide range of chemical reactions, showcasing their versatility. The Pd-catalyzed decarboxylative coupling of thiazoles with various substituted benzoic acids highlights the compound's reactivity, enabling the synthesis of polyfluoro-substituted biaryls. This reactivity is crucial for applications in medicinal chemistry and material science (Xie et al., 2010).

Physical Properties Analysis

The physical properties of Benzo[d]thiazole-4-carboxylic acid derivatives are critical for their application in various fields. Studies on the crystal structure, spectroscopic characterization, and computational insights into ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate reveal its planar structure, hydrogen bonding sites, and intramolecular charge transfer phenomena, which are essential for understanding its behavior in different environments (Haroon et al., 2018).

Chemical Properties Analysis

The chemical properties of Benzo[d]thiazole derivatives are influenced by their molecular structure and reactivity. The synthesis and antimosquito properties of 2,6-substituted benzo[d]thiazole analogues against Anopheles arabiensis demonstrate the potential of these compounds in developing new repellents and insecticides. The study showcases how modifications in the benzo[d]thiazole scaffold can lead to compounds with significant biological activities (Venugopala et al., 2013).

Scientific Research Applications

1. Antimycobacterial Agents

  • Summary of Application : Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been found to be important in the search for new antimycobacterial agents .
  • Methods of Application : Four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues were designed, synthesized, and evaluated for in vitro antitubercular activity .
  • Results or Outcomes : The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

2. Green Chemistry

  • Summary of Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
  • Methods of Application : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
  • Results or Outcomes : Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Safety And Hazards

While specific safety and hazard information for Benzo[d]thiazole-4-carboxylic acid is not available in the retrieved sources, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of similar compounds . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Benzothiazoles, including Benzo[d]thiazole-4-carboxylic acid, are considered as potential drug molecules. They have been customized for clinical use and are under intensive clinical investigations . They are also being used in the design of a wide variety of aromatic azoles . The development of new synthetic approaches and patterns of reactivity for benzothiazoles is an ongoing area of research .

properties

IUPAC Name

1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFRQODQXBMILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606752
Record name 1,3-Benzothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazole-4-carboxylic acid

CAS RN

1260529-67-6
Record name 1,3-Benzothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-4-carboxylic acid
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Synthesis routes and methods

Procedure details

The benzisoxazole-, benzisoxazole-, and benzothiazolecarboxylic acids were prepared using similar strategies outlined for the indazole acids. For example, ethyl 6-bromobenzisoxazole-3-carboxylate was prepared from 2,5-dibromonitrobenzene by reaction with diethyl malonate, saponification and decarboxylation, and reaction with isoamylnitrite. Ethyl benzisoxazole-3-carboxylate was obtained by hydrogenolysis of the 6-bromo derivative. 4-Benzothiazolecarboxylic acid was prepared from 2-amino-4-chloro-benzothiazole by reaction with isoamyl nitrite followed by metal-halogen exchange and trapping with carbon dioxide. 5-Benzothiazolecarboxylic acid was prepared from 4-chloro-3-nitrobenzoic acid by reaction with Na2S and sodium hydroxide followed by reduction with zinc in formic acid. 3-Benzisothiazolecarboxylic acid was prepared from thiophenol by reaction with oxalyl chloride and aluminum chloride followed by treatment with hydroxylamine, hydrogen peroxide, and sodium hydroxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Nguyen, EF Lee, M Evangelista, M Lee… - ACS infectious …, 2021 - ACS Publications
Limited therapeutic options are available for the treatment of human schistosomiasis caused by the parasitic Schistosoma flatworm. The B cell lymphoma-2 (BCL-2)-regulated apoptotic …
Number of citations: 3 pubs.acs.org
P Lu, Y Wang, B Ma, J She, Q Zhang, M He… - Medicinal …, 2014 - ingentaconnect.com
Pharmacophore models of human dihydroorotate dehydrogenase (HsDHODH) have been developed using Discovery Studio V2.1 with a training set of 27 HsDHODH inhibitors. With …
Number of citations: 3 www.ingentaconnect.com

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